REACTION_CXSMILES
|
[F:1][C:2]1([F:11])[CH2:5][CH:4]([C:6](=O)[CH2:7][C:8]#[N:9])[CH2:3]1.O.[NH2:13][NH2:14]>CCO>[F:1][C:2]1([F:11])[CH2:5][CH:4]([C:6]2[NH:14][N:13]=[C:8]([NH2:9])[CH:7]=2)[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)C(CC#N)=O)F
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 75° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
After concentrating the reaction mixture in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
washed with satd
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined extracts washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/MeOH (10:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(C1)C1=CC(=NN1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 25.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |